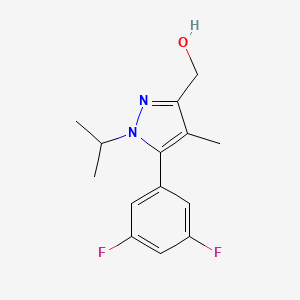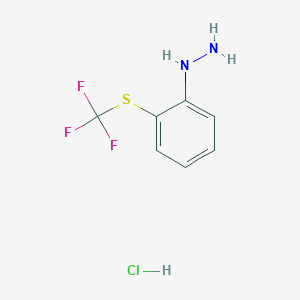
(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethylthio group attached to a phenyl ring, which is further connected to a hydrazine moiety. This combination of functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride typically involves the reaction of 2-aminobenzotrifluoride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Scientific Research Applications
(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenylhydrazine hydrochloride
- (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride
Comparison: Compared to similar compounds, (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride is unique due to the presence of the trifluoromethylthio group. This functional group imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can enhance the compound’s performance in various applications .
Properties
Molecular Formula |
C7H8ClF3N2S |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
[2-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H |
InChI Key |
KEOYEGULEWTQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NN)SC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)
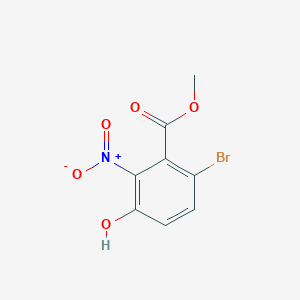
![1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867710.png)
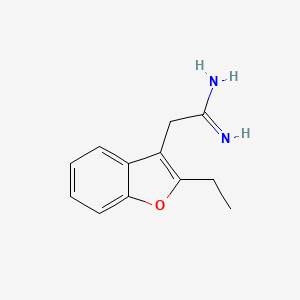

![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
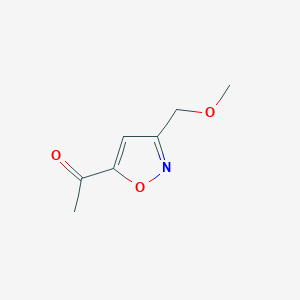
![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)
![2-(Trifluoromethoxy)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12867747.png)
